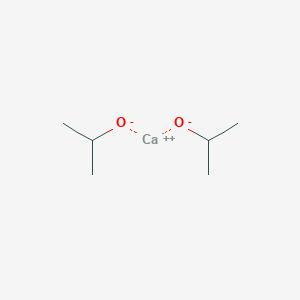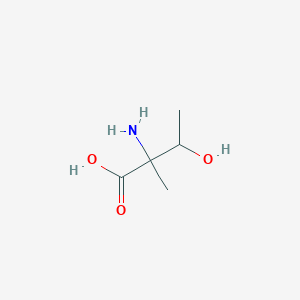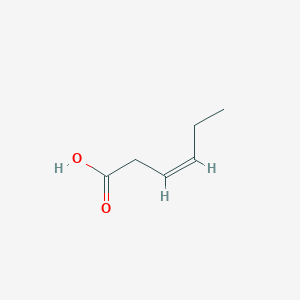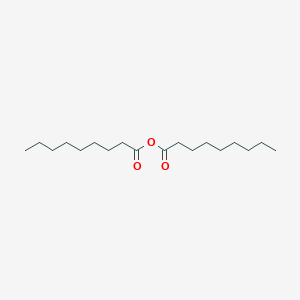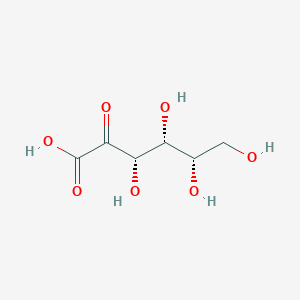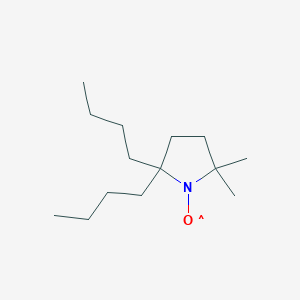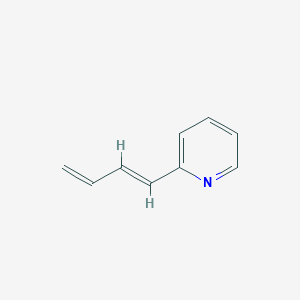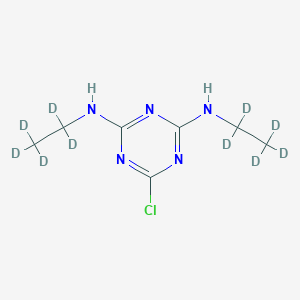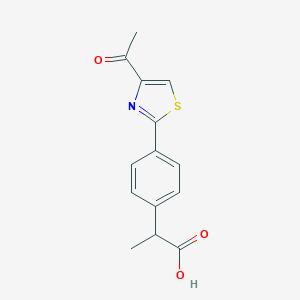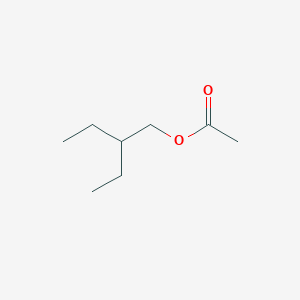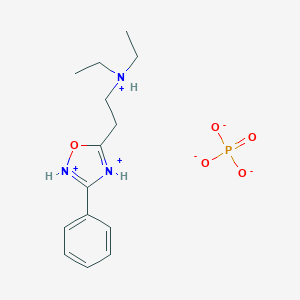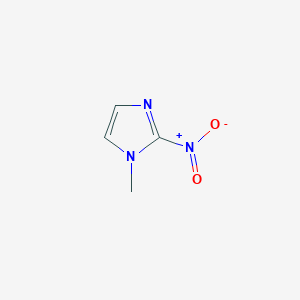
1-Metil-2-nitroimidazol
Descripción general
Descripción
1-Methyl-2-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. It features an imidazole ring substituted with a methyl group at the first position and a nitro group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
Aplicaciones Científicas De Investigación
1-Methyl-2-nitroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an antimicrobial agent, targeting anaerobic bacteria and protozoa.
Medicine: It is investigated for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other functional materials.
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-2-nitroimidazole are bacterial nitroreductases (NTRs), which are widely distributed in various microorganisms . These enzymes play a crucial role in the bioactivation of nitroimidazole antibiotics, which are frequently used for treating anaerobic infections .
Mode of Action
The mode of action of 1-Methyl-2-nitroimidazole involves a process known as reductive bioactivation . The nitro group of the compound is reduced by the bacterial nitroreductases, generating a free nitro radical . This radical is believed to be responsible for the compound’s antimicrobial activity .
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-2-nitroimidazole involve the metabolism of nitroimidazole drug molecules by bacterial nitroreductases .
Pharmacokinetics
Similar compounds like metronidazole are almost completely absorbed when given orally, with bioavailability >90% for tablets . Metronidazole is distributed widely and has low protein binding (<20%) . The elimination half-life of metronidazole is around 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .
Result of Action
The result of the action of 1-Methyl-2-nitroimidazole is the inhibition of bacterial growth. The compound’s interaction with bacterial nitroreductases leads to the generation of reactive intermediates that are toxic to the bacteria . This results in the inhibition of bacterial growth and the treatment of the infection.
Action Environment
The action of 1-Methyl-2-nitroimidazole is influenced by environmental factors such as oxygen levels. The compound is a bioreductive prodrug, meaning it is activated in hypoxic (low oxygen) conditions . This makes it particularly effective against anaerobic bacteria, which thrive in low-oxygen environments .
Safety and Hazards
Direcciones Futuras
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Análisis Bioquímico
Biochemical Properties
1-Methyl-2-nitroimidazole, like other nitroimidazoles, is believed to interact with various enzymes and proteins in biochemical reactions . The nitro group of 1-Methyl-2-nitroimidazole is reduced in certain bacteria, where it is metabolized to cytotoxic derivatives that bind to DNA, causing DNA damage and leading to cell death .
Cellular Effects
1-Methyl-2-nitroimidazole has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The antimicrobial activities of nitroimidazoles like 1-Methyl-2-nitroimidazole heavily rely on in vivo bioactivation, mainly mediated by bacterial nitroreductases .
Molecular Mechanism
The mechanism of action of 1-Methyl-2-nitroimidazole involves its reduction in an anaerobic environment to yield a compound that binds to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function . This reduction is believed to be responsible for the antiprotozoal activity of nitroimidazoles .
Metabolic Pathways
1-Methyl-2-nitroimidazole is significantly metabolized prior to excretion . It is partly metabolized by oxidation, hydroxylation, and conjugation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the second position .
Industrial Production Methods: In industrial settings, the production of 1-methyl-2-nitroimidazole often involves large-scale nitration processes. These processes are optimized for high yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Reduction: 1-Methyl-2-aminoimidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Comparación Con Compuestos Similares
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for similar applications but with different pharmacokinetic properties.
Benznidazole: Primarily used for treating Chagas disease.
Ornidazole: Similar to metronidazole but with a longer half-life
Uniqueness: 1-Methyl-2-nitroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the first position and nitro group at the second position make it a versatile intermediate in synthetic chemistry and a potent agent in medicinal applications .
Propiedades
IUPAC Name |
1-methyl-2-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMINVNVQUDERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168228 | |
| Record name | 1-Methyl-2-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-82-5 | |
| Record name | 1-Methyl-2-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-nitro-1H-imidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R74LUE6SLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-methyl-2-nitroimidazole and its derivatives in biological systems?
A: 1-Methyl-2-nitroimidazole and its derivatives exert their biological effects through enzymatic reduction, primarily in hypoxic environments. This reduction generates radical intermediates that are believed to be responsible for their cytotoxicity. [, ] In the context of Trypanosoma cruzi infection (Chagas disease), these radicals interact with intracellular components, causing damage and leading to parasite death. [] In cancer treatment, while the unreduced form exhibits radiosensitizing properties in hypoxic tumors, the radical intermediates generated during reduction can lead to unwanted side effects like peripheral neuropathy. []
Q2: How does the structure of 1-methyl-2-nitroimidazole affect its reduction potential, and what are the implications for its biological activity?
A: The position of the nitro group on the imidazole ring significantly influences the reduction potential of nitroimidazoles. Generally, 2-nitroimidazoles possess more positive one-electron reduction potentials (E17) compared to their 5-nitro counterparts, making them stronger oxidizing agents. [] 4-nitroimidazoles, on the other hand, demonstrate even weaker oxidizing capabilities. [] Introducing electron-withdrawing substituents on the side chain can further enhance E17, sometimes exceeding the difference observed between 2- and 5-nitroimidazoles. [] This modulation of reduction potential through structural modifications directly impacts the compound's reactivity and therefore its biological activity and potential for therapeutic applications.
Q3: Can you provide examples of how the structure of 1-methyl-2-nitroimidazole has been modified to create prodrugs for targeted therapy?
A: Researchers have explored the addition of bioreducible groups to 1-methyl-2-nitroimidazole to develop hypoxia-activated prodrugs. For instance, conjugating a 4-nitrobenzyl (NB) or another 1-methyl-2-nitroimidazole (NI) moiety to the hydroxamic acid group of the histone deacetylase inhibitor vorinostat (SAHA) generated NB-SAHA and NI-SAHA. [] These prodrugs remain inactive under normoxic conditions but release SAHA specifically in hypoxic environments (<0.1% oxygen) upon enzymatic bioreduction. [] This targeted approach aims to improve the therapeutic index of anticancer agents by concentrating their activity within the hypoxic regions of solid tumors, thereby minimizing off-target effects.
Q4: What is known about the toxicity of 1-methyl-2-nitroimidazole and its metabolites?
A: Studies have shown that 1-methyl-2-nitroimidazole can induce apoptosis in CHO cells. [] Furthermore, its reductive metabolite, 1-methyl-2-nitrosoimidazole, has been linked to DNA damage in HT-29 colon cancer cells. [] Research also suggests that 1-methyl-2-nitroimidazole toxicity might involve oxidative stress. []
Q5: What are the challenges associated with synthesizing specific brominated derivatives of 1-methyl-2-nitroimidazole?
A: Synthesizing certain brominated derivatives of 1-methyl-2-nitroimidazole, particularly 4(5)-bromo-2-nitroimidazole, presents significant challenges. Direct bromination of 2-nitroimidazole tends to yield the dibrominated product, 4,5-dibromo-2-nitroimidazole, even with controlled conditions. [] While selectively brominating the 4-position of the 1-methyl derivative is achievable, subsequent demethylation attempts to obtain the desired 4-bromo-2-nitroimidazole have proven unsuccessful. [] These synthetic hurdles highlight the need for alternative approaches, such as lithiation followed by quenching with propyl nitrate, to access this specific derivative and potentially others with specific bromination patterns. []
Q6: What is the crystal structure of 1-methyl-2-nitroimidazole?
A: 1-Methyl-2-nitroimidazole crystallizes in the monoclinic crystal system with the space group P21/c. [] The unit cell dimensions are a = 4.0668(13) Å, b = 11.198(4) Å, c = 6.137(2) Å, and β = 97.033(11)°. []
Q7: Have any in vivo studies been conducted to assess the efficacy of 1-methyl-2-nitroimidazole derivatives as trypanocidal agents?
A: Yes, research has investigated the trypanocidal activity of Ro 15-0216, a 5-substituted 2-nitroimidazole, in mice infected with various Trypanosoma species. [] Results showed varying sensitivities among the tested trypanosome stocks, with the Trypanozoon group being the most susceptible, followed by T. vivax and T. congolense. [] Notably, administering Ro 15-0216 through drinking water demonstrated superior efficacy compared to single intraperitoneal injections. [] Importantly, the study highlighted the compound's effectiveness against drug-resistant strains and its synergistic potential when combined with established trypanocidal drugs like suramin and diminazene aceturate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

